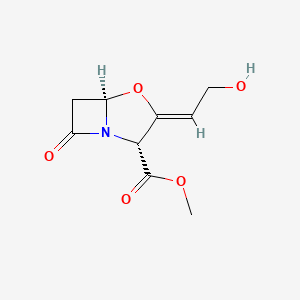![molecular formula C13H12O4 B589214 [1,1-Biphenyl]-2,3,4,4-tetrol,6-methyl-(9CI) CAS No. 136985-26-7](/img/new.no-structure.jpg)
[1,1-Biphenyl]-2,3,4,4-tetrol,6-methyl-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,1-Biphenyl]-2,3,4,4-tetrol,6-methyl-(9CI) is an organic compound with a complex structure that includes a biphenyl core substituted with multiple hydroxyl groups and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,1-Biphenyl]-2,3,4,4-tetrol,6-methyl-(9CI) can be achieved through several methods, including the Suzuki–Miyaura cross-coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions typically include the use of solvents such as tetrahydrofuran (THF) and ethylene glycol, and the reaction is carried out at elevated temperatures around 66°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The choice of catalysts, solvents, and reaction parameters is crucial to ensure the scalability and cost-effectiveness of the industrial synthesis.
化学反応の分析
Types of Reactions
[1,1-Biphenyl]-2,3,4,4-tetrol,6-methyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different hydroxy-substituted biphenyls.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted biphenyl derivatives.
科学的研究の応用
[1,1-Biphenyl]-2,3,4,4-tetrol,6-methyl-(9CI) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism of action of [1,1-Biphenyl]-2,3,4,4-tetrol,6-methyl-(9CI) involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The biphenyl core can interact with hydrophobic regions of proteins and other macromolecules, affecting their function and stability.
類似化合物との比較
Similar Compounds
[1,1-Biphenyl]-2,3,4,4-tetrol: Lacks the methyl group, which may affect its chemical properties and reactivity.
[1,1-Biphenyl]-2,3,4,4-tetrol,6-ethyl: Contains an ethyl group instead of a methyl group, leading to differences in steric and electronic effects.
Uniqueness
The presence of the methyl group in [1,1-Biphenyl]-2,3,4,4-tetrol,6-methyl-(9CI) imparts unique steric and electronic properties, influencing its reactivity and interactions with other molecules. This makes it distinct from other similar compounds and can lead to different applications and activities.
特性
CAS番号 |
136985-26-7 |
|---|---|
分子式 |
C13H12O4 |
分子量 |
232.235 |
IUPAC名 |
4-(2,4-dihydroxyphenyl)-5-methylbenzene-1,2-diol |
InChI |
InChI=1S/C13H12O4/c1-7-4-12(16)13(17)6-10(7)9-3-2-8(14)5-11(9)15/h2-6,14-17H,1H3 |
InChIキー |
HAJUPYDANBVGNZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C2=C(C=C(C=C2)O)O)O)O |
同義語 |
[1,1-Biphenyl]-2,3,4,4-tetrol,6-methyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole](/img/structure/B589135.png)
![7-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8](/img/structure/B589136.png)
![5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole](/img/structure/B589137.png)






![2-[(E)-Formyldiazenyl]pentanedioic acid](/img/structure/B589153.png)
![6-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8](/img/structure/B589154.png)
